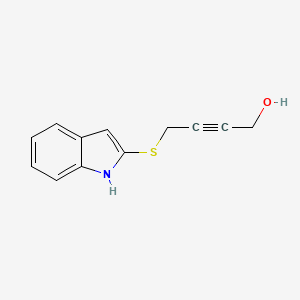
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine
Vue d'ensemble
Description
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of benzenamine, characterized by the presence of bromine, methyl, and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine typically involves the bromination of 2-methylbenzenamine followed by nitration. The reaction conditions often include the use of bromine and nitric acid as reagents, with the process being carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine or nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and nitro groups can influence its binding affinity and activity. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-nitroaniline: Similar in structure but lacks the methyl group.
2-Bromo-N,N-dimethyl-4-nitroaniline: Contains dimethyl groups instead of a single methyl group.
4-Bromo-2-nitrotoluene: Similar but with a toluene backbone instead of benzenamine
Uniqueness
The combination of bromine, methyl, and nitrophenyl groups provides distinct chemical properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C13H11BrN2O2 |
|---|---|
Poids moléculaire |
307.14 g/mol |
Nom IUPAC |
4-bromo-2-methyl-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C13H11BrN2O2/c1-9-8-10(14)6-7-11(9)15-12-4-2-3-5-13(12)16(17)18/h2-8,15H,1H3 |
Clé InChI |
DAIWYWQIBZFLGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-pyridinyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B8405195.png)

![2-amino-4-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine](/img/structure/B8405218.png)







![1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole](/img/structure/B8405266.png)
![8-(4-Piperidinyl)-8-azaspiro[4,5]decan-7,9-dione](/img/structure/B8405268.png)

